1-Aminocyclooctane-1-carbonitrile hydrochloride
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Overview
Description
1-Aminocyclooctane-1-carbonitrile hydrochloride: is an organic compound with the molecular formula C₉H₁₇ClN₂ and a molecular weight of 188.7 g/mol . It is a hydrochloride salt form of 1-aminocyclooctane-1-carbonitrile, which is characterized by the presence of an amino group and a nitrile group attached to a cyclooctane ring. This compound is typically found in a powder form and is used in various chemical and pharmaceutical research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The specific synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield .
Industrial Production Methods: In industrial settings, the production of 1-aminocyclooctane-1-carbonitrile hydrochloride typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as:
- Cyclization of a suitable precursor to form the cyclooctane ring.
- Introduction of the nitrile group through a reaction with a cyanating agent.
- Amination to introduce the amino group.
- Conversion to the hydrochloride salt form by treatment with hydrochloric acid .
Chemical Reactions Analysis
Types of Reactions: 1-Aminocyclooctane-1-carbonitrile hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of substituted cyclooctane derivatives.
Scientific Research Applications
1-Aminocyclooctane-1-carbonitrile hydrochloride is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of complex organic molecules.
Biology: In the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: As a precursor in the development of pharmaceutical compounds with potential therapeutic effects.
Industry: In the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-aminocyclooctane-1-carbonitrile hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and nitrile groups play a crucial role in binding to these targets, leading to modulation of their activity. The exact pathways and molecular targets may vary depending on the specific application and context of use .
Comparison with Similar Compounds
1-Aminocyclohexane-1-carbonitrile hydrochloride: Similar structure but with a six-membered ring.
1-Aminocyclopentane-1-carbonitrile hydrochloride: Similar structure but with a five-membered ring.
1-Aminocycloheptane-1-carbonitrile hydrochloride: Similar structure but with a seven-membered ring.
Uniqueness: 1-Aminocyclooctane-1-carbonitrile hydrochloride is unique due to its eight-membered cyclooctane ring, which imparts distinct chemical and physical properties compared to its smaller ring analogs. This structural feature can influence its reactivity, binding affinity, and overall stability in various chemical and biological contexts .
Properties
IUPAC Name |
1-aminocyclooctane-1-carbonitrile;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2.ClH/c10-8-9(11)6-4-2-1-3-5-7-9;/h1-7,11H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBIBMHRKPNYEGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)(C#N)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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